7-Amino-8-hydroxyquinoline-5-sulfonic acid
Description
Foundational Context of 8-Hydroxyquinoline (B1678124) Derivatives in Chemical Science
The 8-hydroxyquinoline (8-HQ) scaffold is a bicyclic system composed of a pyridine (B92270) ring fused to a phenol (B47542) ring, with the hydroxyl group at position 8. nih.gov This arrangement gives rise to a unique combination of physical and chemical properties that have made 8-HQ and its derivatives mainstays in various scientific fields for decades. nih.gov
A defining characteristic of 8-hydroxyquinoline derivatives is their ability to act as potent chelating agents. The close proximity of the phenolic hydroxyl group and the heterocyclic nitrogen atom allows them to function as monoprotic bidentate ligands, forming stable complexes with a wide array of metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺. nih.govrroij.comresearchgate.net This chelating ability is fundamental to many of their applications. rroij.comscispace.com For instance, the formation of these metal complexes often leads to a significant increase in fluorescence, a property exploited in the development of fluorescent chemosensors for detecting metal ions. rroij.comsemanticscholar.org
The synthesis of 8-HQ derivatives is commonly achieved through established methods such as the Skraup or Friedlander reactions, which involve the condensation of aromatic amines with α,β-unsaturated aldehydes or o-aminobenzaldehydes with ketones, respectively. rroij.com The 8-HQ ring is also amenable to various substitution reactions, such as electrophilic aromatic substitution and diazonium coupling, allowing for the introduction of diverse functional groups to tailor the molecule's properties for specific applications. nih.gov
Consequently, 8-HQ derivatives have found extensive use in numerous areas. In materials science, they are utilized as electron carriers in organic light-emitting diodes (OLEDs). rroij.comscispace.com In analytical chemistry, they serve as reagents for gravimetric analysis and the extraction of metal ions. rroij.comscispace.com Furthermore, they exhibit a broad spectrum of biological activities, leading to their investigation as potential antibacterial, antifungal, and anticancer agents. nih.govresearchgate.netscispace.com
Architectural Significance of 7-Amino-8-hydroxyquinoline-5-sulfonic Acid
This compound is a specific derivative of 8-hydroxyquinoline, distinguished by the strategic placement of an amino (-NH₂) group at position 7 and a sulfonic acid (-SO₃H) group at position 5 of the quinoline (B57606) core. smolecule.com This particular arrangement of functional groups on the foundational 8-HQ scaffold imparts a unique set of properties that define its chemical character and research utility.
The molecular formula of the compound is C₉H₈N₂O₄S, with a molecular weight of approximately 240.23 g/mol . smolecule.com
Key Architectural Features:
8-Hydroxyquinoline Core: This provides the fundamental chelating site, with the nitrogen atom and the adjacent hydroxyl oxygen available for coordinating with metal ions. nih.govresearchgate.net
Sulfonic Acid Group (-SO₃H) at C5: The primary contribution of this strongly acidic group is enhanced water solubility, a significant advantage for applications in aqueous systems, including many biological and analytical contexts. smolecule.comnih.gov This contrasts with the parent 8-hydroxyquinoline, which has poor water solubility. uci.edu
Amino Group (-NH₂) at C7: The presence of the amino group provides a reactive site for further chemical modification. It can undergo reactions such as diazotization, allowing for the substitution of the amino group and the synthesis of a variety of other derivatives. smolecule.comacs.org
These functional groups collectively make this compound a versatile building block in synthetic chemistry. smolecule.combldpharm.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₈N₂O₄S | smolecule.com |
| Molecular Weight | 240.23 g/mol | smolecule.com |
| Appearance | Yellow fine crystalline powder | chemicalbook.com |
| Synonyms | AHQS | smolecule.com |
| CAS Number | 15851-62-4 | bldpharm.com |
Note: Data is based on available chemical supplier and database information.
Overview of Key Academic Research Trajectories for the Compound
Research involving this compound primarily leverages its unique structural features for applications in synthetic, analytical, and materials chemistry.
Synthetic Intermediate: A significant research trajectory for this compound is its use as a precursor in the synthesis of other specialized quinoline derivatives. A notable example is its role in the preparation of 7-iodo-8-hydroxyquinoline-5-sulfonic acid, commonly known as ferron. This transformation is achieved through a diazotization reaction of the amino group, followed by decomposition of the resulting diazo compound. acs.org Ferron is a well-established analytical reagent valued for its ability to form colored complexes with metal ions like iron(III). researchgate.net
Development of Novel Ligands and Metal Complexes: The inherent chelating ability of the 8-hydroxyquinoline core, combined with the modifying influence of the amino and sulfonic acid groups, makes the compound an interesting ligand for coordination chemistry. Research focuses on forming stable complexes with various metal ions. smolecule.com These complexes are investigated for potential catalytic activity, as seen in related systems where cobalt(II) complexes of 8-hydroxyquinoline-5-sulfonic acid have been used to create nanocatalytic platforms. rsc.org The specific electronic and steric environment created by the amino and sulfonic acid groups can tune the properties of the resulting metal complexes for specific applications.
Analytical Chemistry Applications: Building on the properties of the broader 8-hydroxyquinoline family, research explores the use of this compound and its derivatives in analytical methods. The parent compound, 8-hydroxyquinoline-5-sulfonic acid, is known to form fluorescent chelates with numerous metal ions, making it a useful reagent in chromatography and fluorescence spectroscopy. uci.edu The addition of the amino group at the 7-position offers a site for further functionalization, potentially leading to the development of more selective or sensitive analytical probes for specific metal ions.
Corrosion Inhibition Studies: Organic compounds containing nitrogen and oxygen atoms, such as quinoline derivatives, are often studied for their potential to inhibit the corrosion of metals in acidic environments. researchgate.net Research in this area investigates how derivatives of 5-amino-8-hydroxyquinoline can adsorb onto metal surfaces, forming a protective layer. researchgate.net The specific structure of this compound, with its multiple heteroatoms and aromatic system, makes it a candidate for such investigations.
Structure
3D Structure
Properties
IUPAC Name |
7-amino-8-hydroxyquinoline-5-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,10H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKBRAIMPAGZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302571 | |
| Record name | 7-amino-8-hydroxyquinoline-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-62-4 | |
| Record name | NSC151925 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-amino-8-hydroxyquinoline-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Pathways
Exploration of Established Synthetic Protocols for 7-Amino-8-hydroxyquinoline-5-sulfonic Acid
The synthesis of this compound can be approached through multi-step sequences involving the construction and subsequent functionalization of the quinoline (B57606) core.
Direct Synthetic Routes from Precursors
A plausible and established route to obtaining this compound involves a three-step process starting from 8-hydroxyquinoline (B1678124).
Step 1: Sulfonation of 8-Hydroxyquinoline The initial step is the sulfonation of 8-hydroxyquinoline to produce 8-hydroxyquinoline-5-sulfonic acid. This is typically achieved by treating 8-hydroxyquinoline with fuming sulfuric acid (oleum). The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and regioselectivity.
Step 2: Nitration of 8-Hydroxyquinoline-5-sulfonic Acid The subsequent step involves the regioselective nitration of 8-hydroxyquinoline-5-sulfonic acid at the C-7 position to yield 8-hydroxy-7-nitroquinoline-5-sulfonic acid. This can be accomplished using a nitrating agent, such as nitric acid, often in the presence of sulfuric acid to facilitate the formation of the nitronium ion (NO₂⁺). masterorganicchemistry.com The presence of the hydroxyl and sulfonic acid groups directs the electrophilic nitration to the C-7 position. It has been reported that 8-hydroxyquinoline can be nitrated with dilute nitric acid to yield 5,7-dinitro-8-hydroxyquinoline, suggesting the feasibility of introducing a nitro group at the 7-position. pw.edu.pl The crystal structure of 8-hydroxy-7-nitroquinoline-5-sulfonic acid monohydrate has been characterized, confirming its formation as a zwitterionic molecule. researchgate.net
Step 3: Reduction of the Nitro Group The final step is the reduction of the 7-nitro group to a 7-amino group. This transformation can be achieved using various reducing agents. A common method for the reduction of nitroarenes is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. osi.lv Another effective method is the use of sodium sulfide (B99878) (Na₂S) in an aqueous or mixed solvent system, which can selectively reduce one nitro group in the presence of another. osi.lv
A summary of the direct synthetic route is presented in the table below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Sulfonation | 8-hydroxyquinoline, fuming sulfuric acid | 8-hydroxyquinoline-5-sulfonic acid |
| 2 | Nitration | 8-hydroxyquinoline-5-sulfonic acid, HNO₃/H₂SO₄ | 8-hydroxy-7-nitroquinoline-5-sulfonic acid |
| 3 | Reduction | 8-hydroxy-7-nitroquinoline-5-sulfonic acid, Pd/C, H₂ or Na₂S | This compound |
Functionalization through Diazotization and Subsequent Transformations
The amino group at the C-7 position of this compound offers a versatile handle for further functionalization through diazotization reactions. Diazotization involves the treatment of a primary aromatic amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com These diazonium salts are valuable intermediates that can undergo a variety of subsequent reactions.
Sandmeyer and Related Reactions: The diazonium group can be replaced by various substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, through copper-catalyzed Sandmeyer reactions. masterorganicchemistry.comnih.gov For instance, treatment with copper(I) chloride or copper(I) bromide would yield 7-chloro- or 7-bromo-8-hydroxyquinoline-5-sulfonic acid, respectively.
Azo Coupling Reactions: Aryl diazonium salts are electrophiles that can react with activated aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. It has been reported that for 8-hydroxyquinoline-5-sulfonic acid, azo coupling occurs regioselectively at the C-7 position. mdpi.com This suggests that diazotized this compound could be coupled with various aromatic partners to generate a library of azo dyes with potential applications as indicators or functional materials.
Contemporary Synthetic Strategies for Aminomethylated and Substituted Derivatives
Modern synthetic methods provide efficient pathways for the structural diversification of the this compound scaffold, leading to a wide range of derivatives with tailored properties.
Application of Mannich Reactions for Structural Diversification
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction is a powerful tool for introducing aminomethyl groups into various substrates. 8-Hydroxyquinoline and its derivatives are known to undergo Mannich reactions, typically at the C-7 position. nih.govacs.org
While specific examples starting with this compound are not prevalent in the literature, the general reactivity of the 8-hydroxyquinoline scaffold suggests that the C-5 position could be susceptible to aminomethylation, provided the C-7 amino group is appropriately protected. Alternatively, the amino group at C-7 itself could potentially participate in the Mannich reaction, leading to more complex structures.
Yanni and Mohharam have reported the synthesis of 5-substituted aminomethyl-8-hydroxyquinoline-7-sulfonic acids via the Mannich reaction of 8-hydroxyquinoline-7-sulfonic acid with various primary and secondary amines and paraformaldehyde. researchgate.net This demonstrates the feasibility of applying this reaction to quinolinesulfonic acids.
A general scheme for the Mannich reaction on an 8-hydroxyquinoline derivative is shown below:
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| 8-Hydroxyquinoline derivative | Formaldehyde | Primary or Secondary Amine | Aminomethylated 8-hydroxyquinoline derivative |
Regioselective Functionalization Approaches
Achieving regioselectivity in the functionalization of polysubstituted aromatic compounds is a key challenge in organic synthesis. For the this compound scaffold, the directing effects of the existing substituents play a crucial role. The hydroxyl group at C-8 and the amino group at C-7 are both strongly activating and ortho-, para-directing. The sulfonic acid group at C-5 is a deactivating, meta-directing group.
These competing directing effects can be exploited to achieve regioselective functionalization. For instance, electrophilic substitution reactions would be expected to occur at the C-2 or C-4 positions, influenced by the activating groups. However, the steric hindrance from the peri-positioned hydroxyl and sulfonic acid groups might influence the regiochemical outcome.
Preparation of Related Quinolinesulfonic Acid Derivatives
The synthesis of various substituted quinolinesulfonic acids provides valuable precursors and analogues for further chemical exploration. For example, 7-halo-8-hydroxyquinoline-5-sulfonic acids can be prepared and subsequently used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of 7-iodo-8-hydroxyquinoline-5-sulfonic acid (ferron) is well-established. researchgate.net
Furthermore, the synthesis of 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride has been reported, which can then be reacted with various amines and other nucleophiles to create a range of sulfonamide derivatives. researchgate.net The synthesis of 7-chloro- and 7-bromo-8-hydroxyquinoline-5-sulfonic acids has also been documented. rroij.com These halogenated derivatives are key intermediates for introducing further diversity into the quinoline scaffold.
In Depth Analysis of Coordination Chemistry and Ligand Properties
Fundamental Principles of Metal Ion Complexation by 7-Amino-8-hydroxyquinoline-5-sulfonic Acid
The ability of this compound to form stable complexes with metal ions is governed by its molecular structure and the interplay of its functional groups.
The design of this compound as a ligand is rooted in the foundational structure of 8-hydroxyquinoline (B1678124) (oxine), a molecule renowned for its metal chelating capabilities. researchgate.net The core of this efficacy lies in the arrangement of the hydroxyl group at position 8 and the nitrogen atom in the quinoline (B57606) ring, which together form a bidentate chelate ring with a metal ion. nih.govnih.gov This five-membered ring structure is highly stable, contributing to the strong binding affinity of 8-hydroxyquinoline derivatives for a wide range of metal ions.
The introduction of an amino group at position 7 and a sulfonic acid group at position 5 modifies the electronic properties and solubility of the parent ligand. The amino group, being an electron-donating group, is expected to increase the electron density on the quinoline ring system, potentially enhancing the basicity of the chelating nitrogen and oxygen atoms and thereby influencing the stability of the resulting metal complexes. The sulfonic acid group is a strong acid and is typically deprotonated at physiological pH, rendering the molecule water-soluble. uc.pt This enhanced solubility is a significant advantage for applications in aqueous media. uci.edu The chelating ability of 8-hydroxyquinoline derivatives has been linked to their biological activities, which can be enhanced upon complexation with metal ions like copper or iron. nih.gov
The protonation equilibria of this compound are crucial for understanding its interaction with metal ions in solution, as the availability of the deprotonated form of the ligand is pH-dependent. The molecule possesses three ionizable groups: the sulfonic acid group, the phenolic hydroxyl group, and the quinoline nitrogen, as well as the amino group which can be protonated.
The sulfonic acid group is strongly acidic and is expected to have a very low pKa value, meaning it will be deprotonated over a wide pH range. The protonation of the quinoline nitrogen and the deprotonation of the phenolic hydroxyl group are key to the chelation process. For the related compound 8-hydroxyquinoline, the pKa values for the deprotonation of the quinolinium-NH+ and the phenolic hydroxyl group are around 5 and 9.5-10, respectively.
Specific experimental pKa values for this compound are not available in the surveyed literature. However, we can infer the expected values by considering the electronic effects of the substituents. The electron-donating amino group at position 7 would be expected to increase the pKa of the phenolic hydroxyl group and the quinoline nitrogen compared to the unsubstituted 8-hydroxyquinoline. Conversely, the electron-withdrawing sulfonic acid group at position 5 would decrease these pKa values. The net effect would depend on the relative magnitudes of these opposing influences.
For context, the proton dissociation constants for a related compound, 5-chloro-7-((proline-1-yl)methyl)-8-hydroxyquinoline, have been reported, with pKa values for the quinolinium-NH+ and phenolic hydroxyl group being approximately 2.36 and 7.76, respectively. nih.gov It is important to note that these values are for a different derivative and should be considered as illustrative.
Table 1: Illustrative pKa Values for Related 8-Hydroxyquinoline Derivatives
| Compound | pKa (Quinolinium-NH+) | pKa (Phenolic-OH) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline | ~5 | ~9.5-10 | General Literature |
This table is for illustrative purposes as specific data for this compound is not available.
Investigation of Metal-Ligand Complex Formation and Stability
The formation of complexes between this compound and metal ions involves considerations of stoichiometry, coordination geometry, and the thermodynamics and kinetics of the reactions.
The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is commonly found to be 1:1, 1:2, or 1:3 (metal:ligand), depending on the metal ion, its oxidation state, and the reaction conditions. For many divalent metal ions, 1:2 complexes are formed, leading to octahedral or square planar geometries. uc.pt For instance, studies on 8-hydroxyquinoline-5-sulfonate with Zn(II) have shown the formation of a 1:2 metal-to-ligand complex with a square bipyramidal geometry, where two water molecules are also coordinated. uc.pt Similarly, complexes of In(III) with 8-hydroxyquinoline-5-sulfonate exhibit a 1:3 stoichiometry. rsc.org
Detailed experimental studies characterizing the stoichiometry and coordination geometry of complexes formed specifically with this compound are not present in the available literature. However, based on the behavior of analogous ligands, it is anticipated that it would form complexes with various metal ions, with the stoichiometry and geometry being influenced by the size and charge of the metal ion. The amino group at the 7-position could potentially participate in coordination, leading to different structural arrangements compared to other 8-hydroxyquinoline derivatives. researchgate.net
The thermodynamic stability of metal complexes is quantified by their stability constants (log K), while the kinetics describe the rates of complex formation and dissociation. High stability constants are characteristic of 8-hydroxyquinoline complexes with many metal ions, indicating strong binding.
While specific thermodynamic and kinetic data for the complexation of this compound are not available, studies on related compounds provide insight. For example, the complex formation of 8-hydroxyquinoline-proline hybrids with Rh(η5-C5Me5) and Ru(η6-p-cymene) has been studied, revealing high solution stability over a wide pH range. nih.gov The kinetics of complex formation were found to be significantly faster for the RhCp* complex compared to the RuCym complex. nih.gov
The thermodynamic parameters (enthalpy and entropy changes) associated with complexation provide information about the driving forces of the reaction. The chelation process is typically entropically driven due to the release of solvent molecules upon complex formation.
Table 2: Illustrative Stability Constants for Metal Complexes with a Related Ligand
| Metal Ion | Ligand | Log K | Reference |
|---|---|---|---|
| Fe(III) | 5-Nitro-8-hydroxyquinoline-proline hybrid | Not specified | mdpi.com |
| Cu(II) | 5-Nitro-8-hydroxyquinoline-proline hybrid | Not specified | mdpi.com |
This table is for illustrative purposes as specific data for this compound is not available.
The coordination of metal ions by this compound is primarily facilitated by the nitrogen atom of the quinoline ring and the deprotonated phenolic oxygen atom, forming a stable five-membered chelate ring. nih.gov This (N,O) donor set is the hallmark of the 8-hydroxyquinoline class of ligands.
The sulfonic acid group at position 5 is generally considered to be non-coordinating in most instances, primarily serving to enhance the water solubility of the ligand and its metal complexes. researchgate.net However, in some crystal structures of related compounds, interactions between the sulfonate oxygen atoms and the metal center have been observed, suggesting a potential for coordination under certain conditions.
The amino group at position 7 introduces an additional potential coordination site. While the primary chelation is expected through the phenolic oxygen and quinoline nitrogen, the amino group could participate in coordination depending on the metal ion and the resulting steric and electronic environment. This could lead to the formation of multidentate complexes or bridged polymeric structures. The involvement of the amino group in coordination would likely be reflected in spectroscopic data and could lead to unique stability and reactivity profiles for the resulting complexes.
Research into Multimetallic Systems and Supramolecular Assemblies
The unique structural features of this compound, namely the chelating N,O-donor site, the ionizable sulfonic acid group, and the reactive amino group, make it a prime candidate for the construction of advanced supramolecular systems. These functional moieties can act as coordination sites, hydrogen bond donors/acceptors, or covalent linkage points, enabling the formation of intricate and functional molecular architectures.
Formation and Properties of Polymeric or Dimeric Metallocomplexes
While direct studies on the polymeric complexes of this compound are not extensively documented, research on the closely related 8-hydroxyquinoline-5-sulfonic acid (HQS) provides significant insights. HQS has been successfully used to create polymeric materials through its complexation with metal ions. For instance, novel fibrous materials based on poly(vinyl alcohol) (PVA) and chitosan (B1678972) have been fabricated, incorporating HQS. These materials were then used to form complexes with copper (Cu²⁺) and iron (Fe³⁺) ions. nih.govnih.govresearchgate.net The coordination of these metal ions within the polymer matrix was confirmed using techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.govresearchgate.net
These findings suggest that this compound could similarly be incorporated into polymer backbones, either by physical entrapment or covalent bonding through its amino group. The resulting functionalized polymer could then act as a multidentate ligand, binding multiple metal centers to form a crosslinked, metal-containing polymeric network. The presence of the amino group in the 7-position could further influence the solubility, thermal stability, and metal-binding properties of the resulting polymeric complexes compared to those derived from HQS.
Another avenue for forming multimetallic systems is through the bridging capabilities of the ligand itself or ancillary ligands. Dimeric structures can be envisaged where two ligand molecules coordinate to two metal centers, with bridging supplied by either the sulfonate groups or other co-ligands. The amino group could also participate in hydrogen bonding to stabilize such dimeric or polymeric assemblies. The synthesis of a cobalt(II) complex with 8-hydroxyquinoline-5-sulfonic acid has been reported, which was then integrated into a reduced graphene oxide hybrid, demonstrating the versatility of these complexes in creating advanced materials. rsc.org
Ligand Applications in Host-Guest Chemistry with Macrocycles
The sulfonic acid group is a well-established functional group for facilitating host-guest interactions with various macrocyclic hosts. frontiersin.orgnih.gov Studies have shown that aromatic sulfonic acids can form stable complexes with macrocycles like pillar nih.govarenes in aqueous solutions. frontiersin.org The binding is often driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. The complexation of these sulfonic acids with pillar nih.govarenes can even be reversibly tuned by altering the pH. frontiersin.org
Furthermore, research on the interactions between 8-aniline-1-naphthalene sulfonic acid (a molecule with structural similarities to our compound of interest) and Schiff base macrocycles has demonstrated the formation of 1:1 host-guest complexes. ias.ac.inbohrium.com These interactions, studied through fluorescence spectroscopy and NMR titration, were found to be driven by hydrogen bonding. ias.ac.inbohrium.com
Based on these precedents, this compound is an excellent candidate for use as a guest molecule in host-guest systems. Its sulfonic acid moiety can serve as the primary recognition site for engaging with cationic or neutral macrocyclic hosts. The quinoline ring can participate in π-π stacking interactions within the macrocycle's cavity, and the amino and hydroxyl groups can form additional hydrogen bonds, leading to high binding affinity and selectivity. The potential hosts for this ligand are numerous and include, but are not limited to, cyclodextrins, calixarenes, cucurbiturils, and pillararenes. frontiersin.org The complexation could modulate the physicochemical properties of the ligand, such as its solubility, fluorescence, and reactivity, opening up possibilities for applications in sensing, drug delivery, and catalysis.
| Potential Macrocyclic Host | Potential Driving Interactions with this compound | Potential Applications |
| Pillar[n]arenes | Electrostatic interactions, Hydrogen bonding, Host-Guest Complexation | pH-responsive systems, Supramolecular polymers |
| Schiff Base Macrocycles | Hydrogen bonding, π-π stacking | Fluorescent sensors, Molecular recognition |
| Cyclodextrins | Inclusion of the quinoline moiety in the hydrophobic cavity, Hydrogen bonding | Drug delivery, Enhanced solubility |
| Calix[n]arenes | Ion-dipole interactions, Hydrogen bonding | Ion-selective electrodes, Catalysis |
Theoretical Insights into Metal Binding Affinity and Selectivity
The metal binding properties of 8-hydroxyquinoline derivatives can be rationalized and predicted using theoretical and computational methods. nih.govacs.orgacs.org Density Functional Theory (DFT) studies on 8-hydroxyquinoline complexes have provided insights into the topology of the charge density and the nature of the metal-ligand bond. acs.org Such studies are crucial for understanding the factors that govern the stability and reactivity of these complexes.
For this compound, several factors are expected to influence its metal binding affinity and selectivity:
Electronic Effects: The amino group at the 7-position is an electron-donating group, which increases the electron density on the quinoline ring system. This, in turn, enhances the basicity of the phenolic oxygen and the quinoline nitrogen, leading to stronger coordination with metal ions compared to the unsubstituted 8-hydroxyquinoline.
Steric Effects: The position of the amino and sulfonic acid groups can introduce steric constraints that may favor coordination with certain metal ions over others based on their preferred coordination geometries.
Theoretical studies on metal-binding isosteres of 8-hydroxyquinoline have shown that modifications to the heterocyclic ring system can significantly alter the physicochemical properties, such as the acid dissociation constant (pKa) and lipophilicity (logD), which are critical for biological applications. nih.gov Molecular docking studies on 8-aminoquinoline-based metal complexes have also been used to predict their binding interactions with biological targets like proteins, highlighting the importance of the ligand's structure in determining its biological activity. acs.org
A systematic theoretical investigation of this compound complexes with various transition metal ions would be invaluable for predicting their stability constants, coordination geometries, and electronic structures. This knowledge would be instrumental in designing complexes with tailored properties for specific applications, such as selective metal ion sensing, catalysis, or medicinal chemistry.
| Substituent Group | Position | Predicted Effect on Metal Binding | Rationale |
| Amino (-NH₂) | 7 | Increased affinity | Electron-donating nature increases basicity of N and O donors. |
| Sulfonic Acid (-SO₃H) | 5 | Increased aqueous solubility of the complex; potential for secondary interactions | Highly polar and ionizable group. |
Comprehensive Spectroscopic and Quantum Chemical Investigations
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the intricate details of molecular structure and behavior. For 7-Amino-8-hydroxyquinoline-5-sulfonic acid, a combination of vibrational, electronic, and magnetic resonance spectroscopy, alongside X-ray diffraction, would provide a complete structural and photophysical profile.
Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule. The Fourier-Transform Infrared (FT-IR) and FT-Raman spectra of this compound are expected to display a series of characteristic bands corresponding to its constituent parts: the quinoline (B57606) ring, and the amino, hydroxyl, and sulfonic acid functional groups.
By comparing with the known spectra of 8-hydroxyquinoline-5-sulfonic acid and other quinoline derivatives, the principal vibrational modes can be predicted. nist.govresearchgate.net The introduction of the amino group at the C7 position would introduce distinct vibrations not present in the parent 8-HQS.
Key expected vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Comparison |
| Amino (-NH₂) | Symmetric & Asymmetric N-H Stretching | 3300-3500 | General amine spectra |
| Amino (-NH₂) | N-H Bending (Scissoring) | 1590-1650 | General amine spectra |
| Hydroxyl (-OH) | O-H Stretching (intramolecular H-bond) | 3100-3200 | researchgate.net |
| Sulfonic Acid (-SO₃H) | Asymmetric S=O Stretching | ~1213 | chemicalbook.com |
| Sulfonic Acid (-SO₃H) | Symmetric S=O Stretching | ~1030 | chemicalbook.com |
| Sulfonic Acid (-SO₃H) | C-S Stretching | ~700 | chemicalbook.com |
| Quinoline Ring | C=C and C=N Stretching | 1400-1600 | researchgate.net |
| Quinoline Ring | C-H Aromatic Stretching | >3000 | nih.gov |
The spectrum for the parent compound, 8-hydroxyquinoline-5-sulfonic acid, shows characteristic bands for the sulfonic acid group (S=O stretches) and the quinoline core. nist.gov For the 7-amino derivative, the most notable additions would be the strong N-H stretching bands and the N-H bending mode. The exact positions of these peaks can be influenced by hydrogen bonding within the crystal lattice.
The electronic absorption and emission properties of quinoline derivatives are highly sensitive to substitution and environmental factors like pH. nih.gov The UV-Vis absorption spectrum of this compound in solution is expected to arise from π→π* transitions within the aromatic quinoline system. Studies on related compounds show that 8-hydroxyquinoline (B1678124) derivatives typically exhibit strong absorption bands in the UV region. researchgate.netnih.gov The presence of both an electron-donating amino group (-NH₂) and a hydroxyl group (-OH) would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline core.
8-hydroxyquinoline itself is known to be a very weak fluorophore in many solvents due to an ultrafast excited-state proton transfer process that provides a rapid non-radiative decay pathway. rsc.org Its fluorescence is often dramatically "turned on" upon chelation with metal ions, which blocks this proton transfer mechanism. rsc.orgacs.org Derivatives of 8-hydroxyquinoline and 8-aminoquinoline (B160924) are common fluorogenic chelators for this reason. nih.gov It is therefore anticipated that this compound would also be a weak fluorophore in its free state but would form highly fluorescent complexes with various metal ions. The fluorescence properties would be strongly pH-dependent, owing to the protonation/deprotonation of the quinoline nitrogen, the phenolic hydroxyl group, and the amino group.
| Property | Expected Characteristic | Rationale/Comparison Source |
| UV-Vis Absorption | ||
| λmax | Multiple bands in the UV region (e.g., ~250 nm, ~300-350 nm) | π→π* transitions in the quinoline ring, influenced by auxochromes (-OH, -NH₂). researchgate.netrsc.org |
| Molar Absorptivity (ε) | High (10³-10⁴ L mol⁻¹ cm⁻¹) | Characteristic of aromatic systems. |
| Fluorescence Emission | ||
| Quantum Yield (ΦF) | Low in free form | Ultrafast excited-state proton transfer. rsc.org |
| Emission Properties | Enhanced fluorescence upon metal chelation | Formation of rigid metal complexes that inhibit non-radiative decay. nih.govrsc.org |
| Stokes Shift | Moderate to large | Typical for substituted aromatic fluorophores. researchgate.net |
NMR spectroscopy is fundamental for confirming the precise connectivity and chemical environment of atoms in a molecule.
¹H NMR : The proton NMR spectrum would provide definitive evidence for the substitution pattern. Key expected signals include distinct aromatic protons on the quinoline ring. Based on studies of 5-substituted 8-hydroxyquinolines, the chemical shifts of the ring protons are well-resolved. consensus.app For the 7-amino derivative, one would expect to see signals for the remaining protons at the C2, C3, C4, and C6 positions, with their chemical shifts and coupling constants confirming their relative positions. Signals for the exchangeable protons of the -NH₂, -OH, and -SO₃H groups would also be present, often appearing as broad singlets, and their visibility could depend on the solvent used (e.g., DMSO-d₆ vs. D₂O).
¹³C NMR : The carbon NMR spectrum would show nine distinct signals for the quinoline ring carbons. The chemical shifts of C5, C7, and C8 would be significantly influenced by the direct attachment of the sulfonic acid, amino, and hydroxyl groups, respectively. Data from related quinoline thiosemicarbazides show the C=S carbon at ~180 ppm, while quinoline ring carbons appear between ~110-150 ppm. nih.gov A similar range is expected for this compound.
EPR : Electron Paramagnetic Resonance (EPR) spectroscopy is silent for diamagnetic molecules like this compound. However, it is a crucial technique for studying its complexes with paramagnetic metal ions, such as Cu²⁺ or Fe³⁺. Studies on 8-HQS complexed with such metals have utilized EPR to probe the coordination environment of the metal ion within the complex. mdpi.com
Single-crystal X-ray diffraction (XRD) provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not found in the searched literature, analysis of related compounds like 8-hydroxy-7-nitroquinoline-5-sulfonic acid monohydrate reveals key structural features. researchgate.net
It is highly probable that the molecule exists as a zwitterion in the solid state, with the acidic proton from the sulfonic acid group migrating to the basic quinoline nitrogen. researchgate.net This is a common feature in related structures. The crystal packing would be dominated by an extensive network of hydrogen bonds involving the protonated quinoline nitrogen, the hydroxyl group, the amino group, and the sulfonate oxygens, leading to a stable three-dimensional supramolecular architecture.
Computational Chemistry for Predictive Modeling and Mechanistic Understanding
Computational methods, particularly Density Functional Theory (DFT), are powerful for predicting molecular properties and corroborating experimental findings. nih.govnih.gov
DFT calculations could be employed to model this compound and predict its properties. Such calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can provide valuable insights. nih.gov
Optimized Geometry : DFT can calculate the most stable three-dimensional structure of the molecule, predicting bond lengths and angles that can be compared with experimental X-ray data.
Vibrational Frequencies : Theoretical calculation of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman bands. Comparing computed and experimental spectra helps validate both the calculation and the experimental interpretation. nih.gov
Electronic Properties : DFT is used to determine the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity, kinetic stability, and electronic transitions of the molecule. researchgate.net For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the aromatic system. rsc.org
Molecular Electrostatic Potential (MEP) : An MEP map can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. This is useful for understanding intermolecular interactions, including hydrogen bonding.
DFT studies on various quinoline derivatives have successfully predicted their structures, spectroscopic features, and reactivity, demonstrating the reliability of this approach for the target molecule. researchgate.netnih.govrsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysics
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. For quinoline derivatives, this approach provides critical insights into their photophysical behavior, such as absorption and emission properties.
Studies on the related compound 8-hydroxyquinoline-5-sulfonic acid (8-HQS) have successfully employed TD-DFT, often in conjunction with a hybrid exchange-correlation functional like PBE0, to characterize its behavior in solution. acs.orgnih.gov These computational models can accurately predict absorption and emission spectra for the various protonated and deprotonated forms of the molecule that exist at different pH levels. acs.orgnih.gov
A key advantage of the TD-DFT approach is its ability to determine quantities that are difficult to access experimentally. acs.org This includes calculating the acidic dissociation constants in the excited state (pKa*), which differ from their ground-state counterparts. acs.orgnih.gov By computing the relative stabilities of the different molecular species in the first excited state, researchers can simulate the complete evolution of the compound's spectral properties as a function of pH. acs.orgnih.gov Furthermore, TD-DFT calculations can elucidate the energetics and mechanisms of phototautomerization reactions, which are often responsible for the fluorescence quenching observed in many 8-hydroxyquinoline derivatives. nih.govacs.org These theoretical investigations provide a foundational understanding of the photoinduced processes that govern the potential applications of these compounds in areas like fluorescence sensing and materials science. acs.org
Molecular Orbital Analysis (HOMO-LUMO) for Electronic Transitions and Reactivity
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. sci-hub.se The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. sci-hub.sescispace.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable, kinetically less stable, and generally possesses higher chemical reactivity, as less energy is required to excite an electron from the ground state to an excited state. sci-hub.se This characteristic often correlates with the biological activity of a molecule. sci-hub.se Computational studies on 8-hydroxyquinoline derivatives provide specific energy values for these orbitals, which helps in understanding their electronic behavior. For instance, in a study of a cocrystal involving 8-hydroxyquinoline-5-sulfonic acid (HQS), the HOMO-LUMO energy gap was calculated to be 2.506 eV. sci-hub.se For a similar derivative, 5-azidomethyl-8-hydroxyquinoline, the calculated HOMO-LUMO gap was 4.438768 eV, indicating significant charge transfer interaction within the molecule. scispace.com
The distribution of electron density in these orbitals is also revealing. In many 8-hydroxyquinoline derivatives, both the HOMO and LUMO are primarily localized on the quinoline ring system, indicating that the primary electronic transitions are of the π → π* type. Analysis of these orbitals helps to explain the potential for interaction with other molecules or surfaces, which is crucial for applications such as corrosion inhibition, where the molecule's ability to donate or accept electrons from a metal surface is key. researchgate.net
Table 1: Frontier Molecular Orbital Energies for 8-Hydroxyquinoline Derivatives This table presents representative data from computational studies on related compounds to illustrate the typical energy ranges.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 8-Hydroxyquinoline-5-sulfonic acid (HQS) | - | - | 2.506 | sci-hub.se |
| 5-Azidomethyl-8-hydroxyquinoline (AHQ) | -6.1654 | -1.7267 | 4.4388 | scispace.com |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). chemrxiv.orgmdpi.com
These maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. Electron-rich regions, characterized by negative MEP values, are prone to attack by electrophiles and are indicative of sites for hydrogen bonding interactions. mdpi.com Conversely, electron-poor regions with positive potential are targets for nucleophiles. mdpi.com
For aromatic and heterocyclic compounds like this compound, MEP analysis reveals distinct potential zones. Typically, the regions around electronegative atoms like oxygen (in the hydroxyl group) and nitrogen (in the quinoline ring) exhibit strong negative potential, making them key sites for coordinating with metal cations or participating in hydrogen bonds. sci-hub.seresearchgate.net The hydrogen atom of the hydroxyl group, along with protons on the amino group, would show positive potential. The sulfonic acid group introduces a significant region of negative potential due to its oxygen atoms, further influencing the molecule's interaction with its environment. By analyzing the MEP, researchers can predict how the molecule will interact with biological receptors or other chemical species, guiding the design of new compounds with specific binding properties. chemrxiv.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intermolecular and intramolecular interactions, including charge transfer phenomena.
The core of NBO analysis involves examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from the donor to the acceptor orbital. A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization and molecular stability.
Computational Studies on Tautomerization and Solvation Effects
The structure and properties of this compound can be significantly influenced by tautomerism and the surrounding solvent environment. Computational studies are essential for exploring these effects, as different tautomers can exhibit distinct chemical and photophysical behaviors. beilstein-journals.org The primary tautomerism in this molecule involves the migration of the proton from the hydroxyl group at position 8 to the quinoline nitrogen, resulting in a zwitterionic keto-enol equilibrium.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict the relative stabilities of these tautomers in both the gas phase and in solution. researchgate.net Solvation effects are typically modeled using a Polarizable Continuum Model (PCM), which simulates the bulk solvent, often supplemented with explicit solvent molecules to account for specific hydrogen bonding interactions. researchgate.netnih.gov
Studies on the parent compound, 8-hydroxyquinoline (8-HQ), and its sulfonic acid derivative (8-HQS) have shown that the solvent plays a critical role. acs.org In nonpolar solvents, the enol form is generally more stable, whereas polar solvents can stabilize the zwitterionic keto form due to favorable dipole-dipole interactions. acs.orgresearchgate.net Computational models have been used to calculate the acid dissociation constants (pKas) of 8-HQS by considering different protonation states and their interaction with water molecules, achieving results that align well with experimental data. researchgate.net These studies can also elucidate the mechanisms of excited-state intramolecular proton transfer (ESIPT), a process that can lead to the formation of a transient tautomer upon photoexcitation and is often linked to the molecule's fluorescence properties. nih.govacs.org Understanding the interplay between tautomerism and solvation is crucial for predicting the compound's behavior in different chemical and biological environments. nih.gov
Academic Research on Analytical Chemistry Applications
Methodologies for Metal Ion Detection and Quantification
The ability of 7-amino-8-hydroxyquinoline-5-sulfonic acid and its related compounds to form stable, often fluorescent, complexes with metal ions is a cornerstone of their application in analytical chemistry. This property is exploited to develop highly sensitive and selective assays for the detection and quantification of various metal ions, including hazardous heavy metals.
Development of Highly Sensitive Assays for Heavy Metal Ions
The development of sensitive assays for heavy metal ions is a critical area of research due to their environmental and biological toxicity. While specific studies on this compound are limited, the foundational work with 8-hydroxyquinoline-5-sulfonic acid (HQS) demonstrates the potential of this class of compounds. HQS has been shown to form fluorescent chelates with a wide range of metal ions, with 42 out of 78 tested metal species exhibiting fluorescence. uci.edu This inherent fluorescence provides a strong basis for developing sensitive detection methods. For instance, subpicomole detection limits are achievable for cadmium (Cd) and zinc (Zn) using HQS-based fluorescence. colab.wsosti.gov
The introduction of an amino group at the 7-position is anticipated to modulate the electronic properties and chelating ability of the molecule, potentially leading to enhanced sensitivity or selectivity for specific heavy metal ions. The synthesis of such derivatives is a key step towards developing new and improved analytical reagents. scispace.com
Design and Optimization of Fluorescent Chemosensors for Specific Metal Ions (e.g., Al³⁺, Zn²⁺, Cd, Mg)
The design of chemosensors that exhibit a selective fluorescent response to specific metal ions is a major goal in analytical chemistry. Derivatives of 8-hydroxyquinoline (B1678124) are prime candidates for this purpose. nih.gov
Aluminum (Al³⁺): Research on 8-hydroxyquinoline derivatives has led to the development of highly selective fluorescent chemosensors for Al³⁺. oup.com The mechanism often involves the formation of a rigid complex that enhances fluorescence emission. The Al-Ferron timed spectrophotometry assay, which uses a related iodo-substituted hydroxyquinoline sulfonic acid, is a fundamental method for studying aluminum species in aqueous systems, highlighting the utility of this scaffold for Al³⁺ detection. ncats.io
Zinc (Zn²⁺): 8-amidoquinoline derivatives have been extensively studied as fluorescent probes for Zn²⁺ determination. nih.gov These sensors often operate through mechanisms like internal charge transfer (ICT) and demonstrate good selectivity and biocompatibility. The parent compound, HQS, forms a strongly fluorescent chelate with Zn²⁺, with subpicomole detection limits attainable. colab.wsosti.gov
Cadmium (Cd²⁺): Among various metal ions, cadmium forms a particularly fluorescent complex with HQS in aqueous solutions. uci.edu The fluorescence intensity of the Cd-HQS chelate is significantly higher than that of many other metal chelates, making HQS a promising reagent for sensitive cadmium detection. uci.edu
Magnesium (Mg²⁺): HQS also forms fluorescent chelates with alkaline earth metals, including magnesium. uci.edu The fluorescence properties of these complexes can be exploited for the determination of Mg²⁺, with studies showing attainable subpicomole detection limits. colab.wsosti.gov
The strategic placement of an amino group, as in this compound, offers a pathway to fine-tune the photophysical properties and binding affinities of these chemosensors, potentially leading to improved sensors for these and other metal ions.
Applications in Advanced Separation Science
The chelating properties of this compound and its analogs are also valuable in separation science, where they can be used to separate complex mixtures of metal ions.
Utilization in Chromatographic Techniques (e.g., HPLC, Capillary Zone Electrophoresis)
High-Performance Liquid Chromatography (HPLC): 8-hydroxyquinoline-5-sulfonic acid (HQS) has been successfully employed as a reagent in ion-pair reversed-phase HPLC for the separation of transition metal chelates. osti.gov By optimizing parameters such as the concentration of the ion-pairing agent, the organic modifier, and the pH of the mobile phase, mixtures of metal ions like Fe(III), Co(II), and Ni(II) can be separated. osti.gov Furthermore, HPLC methods have been developed for the separation of Al(III), Cu(II), Ga(III), and Fe(III) as their 8-HQS complexes. oup.com
Capillary Zone Electrophoresis (CZE): CZE is a powerful technique for the separation of metal ions, and the use of chelating agents like HQS in the running buffer can significantly enhance separation selectivity. nih.gov In a method known as on-column chelation, HQS is added to the mobile phase, leading to the formation of metal-HQS complexes within the capillary. osti.govacs.org This approach allows for the manipulation of the electrophoretic mobility of the metal ions by controlling the complexation reaction, enabling the separation of ions such as Ca(II), Mg(II), and Zn(II) with detection limits in the parts-per-billion range. osti.gov The separation of transition metal ions like Zn(II), Co(II), Ni(II), and Cu(II) has been studied using HQS in CZE, providing a deeper understanding of the separation mechanisms involved. wmich.edu
Strategies for Post-Column Derivatization and Enhanced Detection
Post-column derivatization (PCD) is a technique used in HPLC to enhance the detection of analytes that have poor detector response. nih.gov The fluorescence properties of metal complexes with HQS make it an excellent candidate for PCD. colab.wsosti.gov In this approach, the metal ions are first separated by the HPLC column, and then the HQS reagent is introduced into the eluent stream through a post-column reactor. colab.wsosti.gov This leads to the formation of fluorescent metal-HQS complexes, which can then be detected with high sensitivity by a fluorescence detector. This strategy has been shown to achieve subpicomole detection limits for Cd, Mg, and Zn. colab.wsosti.gov While specific applications of this compound in PCD are yet to be extensively reported, its structural similarity to HQS suggests it would be a viable and potentially advantageous reagent for such applications.
Development of Novel Sensing Platforms
The integration of chelating agents like this compound into novel sensing platforms represents a significant area of advancement in analytical chemistry. These platforms can offer enhanced stability, reusability, and portability compared to solution-based assays.
One promising approach involves the immobilization of these chelating agents onto solid supports. For instance, 8-hydroxyquinoline-5-sulfonic acid has been covalently attached to SBA-15, a mesoporous silica (B1680970) material, to create a hybrid optical sensor. researchgate.net This material demonstrated the ability to selectively and sensitively detect both Pb²⁺ and I⁻ ions in aqueous solutions. researchgate.net
Another innovative strategy involves the creation of hybrid materials for chemiluminescence (CL) applications. A novel graphene oxide-based hybrid incorporating a cobalt(II)-8-hydroxyquinoline-5-sulfonic acid complex has been developed as a nanocatalytic reaction platform for CL. rsc.org This platform shows potential for use in bioassays, biosensors, and bioimaging. rsc.org
Furthermore, electrospun fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid have been fabricated. nih.govmdpi.com These materials, which can form complexes with metal ions like Cu²⁺ and Fe³⁺, exhibit interesting biological and material properties, opening up possibilities for their use in various sensing applications. nih.gov The incorporation of the 7-amino derivative into such platforms could lead to sensors with tailored properties for specific analytical challenges.
Integration into Chemiluminescence-Based Bioassays and Biosensors
No direct research has been found documenting the integration of This compound into chemiluminescence-based bioassays and biosensors.
The field of chemiluminescence has utilized related compounds, such as a cobalt(II) complex of 8-hydroxyquinoline-5-sulfonic acid , as a nanocatalytic platform for chemiluminescence reactions. nih.gov This research highlights the potential of the quinoline (B57606) scaffold in such applications, but specific data and findings for the 7-amino substituted compound are not present in the available literature.
Application in Spectrofluorimetric Estimation Techniques
There is no available literature on the specific application of This compound in spectrofluorimetric estimation techniques.
The parent compound, 8-hydroxyquinoline-5-sulfonic acid (HQS) , is well-documented as a chelating agent that forms fluorescent complexes with various metal ions, making it useful for their determination. uci.eduacs.org Its fluorescence properties and applications in chromatography have been extensively studied. uci.edu Additionally, other derivatives, such as 7-substituted-8-hydroxyquinoline-5-sulfonic acids like "ferron" (7-iodo-8-hydroxyquinoline-5-sulfonic acid), have been developed as analytical reagents. researchgate.net However, research specifically employing the 7-amino isomer for spectrofluorimetric analysis is not found in the reviewed sources.
Exploration of Biological and Medicinal Research Avenues
Investigation as a Pharmaceutical Intermediate and Potential Lead Compound
The 8-hydroxyquinoline (B1678124) scaffold is a privileged structure in medicinal chemistry, frequently utilized as a starting point for the synthesis of novel therapeutic agents. nih.gov 8-Hydroxyquinoline-5-sulfonic acid, a close analog of the title compound, is recognized as a versatile intermediate in the synthesis of pharmaceuticals and other custom chemicals. echemi.com Its chemical structure allows for various modifications to develop new derivatives with tailored biological activities. For instance, it is used in the synthesis of compounds targeting fat mass and obesity-associated proteins, as well as in the development of anti-schistosomal agents. The versatility of the 8-hydroxyquinoline core suggests that 7-Amino-8-hydroxyquinoline-5-sulfonic acid holds similar promise as a key building block for creating new pharmaceutical candidates. The presence of the amino group at the 7-position offers an additional site for chemical modification, potentially leading to compounds with unique pharmacological profiles.
Mechanistic Studies of Antimicrobial Activity
The antimicrobial properties of 8-hydroxyquinoline derivatives are well-documented, with research pointing to multiple mechanisms of action, often linked to their ability to chelate metal ions.
Assessment of Antibacterial Potency and Mechanisms
Derivatives of 8-hydroxyquinoline have demonstrated significant antibacterial activity against a range of pathogens. mdpi.com The antibacterial efficacy is often attributed to their ability to disrupt essential cellular processes. For example, some 8-hydroxyquinoline derivatives have been shown to inhibit bacterial growth effectively. The mechanism of action can involve the disruption of the bacterial cell wall and membrane integrity. Studies on related compounds have shown that they can increase the permeability of the cell membrane, leading to the leakage of intracellular components and ultimately cell death. mdpi.com Furthermore, the formation of metal complexes, such as with iron (Fe), can enhance antibacterial activity, suggesting a dual-action mechanism involving both metal chelation and the disruptive effects of the metal ion itself. nih.gov
Evaluation of Antifungal Efficacy
The antifungal potential of 8-hydroxyquinoline derivatives has been a significant area of research. Studies on 8-hydroxyquinoline-5-sulfonic acid and its halogenated analogs have revealed their ability to inhibit the growth of various fungi, including Candida species and dermatophytes. nih.govnih.govfordham.edu The primary mechanism of antifungal action for some derivatives involves compromising the integrity of the fungal cell membrane. nih.gov This disruption leads to the leakage of cellular contents and inhibits fungal proliferation. Other derivatives have been found to act on the fungal cell wall, which is a crucial target as it is absent in human cells, suggesting a potential for selective toxicity. sci-hub.st The modification of the 8-hydroxyquinoline structure, such as the introduction of different substituents, can influence the specific antifungal mechanism. nih.gov
Research into Antitumor Activity and Cellular Interactions
The 8-hydroxyquinoline scaffold is a prominent feature in the design of novel anticancer agents. frontiersin.org Derivatives of 8-hydroxyquinoline have shown cytotoxic effects against various human cancer cell lines. mdpi.comnih.gov The antitumor activity is often linked to the ability of these compounds to chelate metal ions that are essential for tumor cell proliferation. By forming complexes with metals like copper (Cu) and iron (Fe), these compounds can induce oxidative stress within cancer cells, leading to cellular damage and apoptosis (programmed cell death). mdpi.comfrontiersin.org
Research has shown that the introduction of an amino group at different positions on the quinoline (B57606) ring can significantly impact the antitumor potency. For instance, 5-amino-8-hydroxyquinoline has been noted for its high antiproliferative activity against a large number of human cancer cell lines. mdpi.com This suggests that this compound could also exhibit interesting antitumor properties. The cellular interactions of these compounds involve their ability to bind to biomolecules such as DNA, potentially interfering with DNA replication and transcription in cancer cells. nih.gov
Bioinorganic Chemistry Perspectives on Biological Effects
The biological activities of 8-hydroxyquinoline derivatives are intrinsically linked to their bioinorganic chemistry, particularly their function as chelating agents. nih.govmdpi.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a bidentate ligand that can bind to a variety of metal ions, including Cu²⁺, Fe³⁺, and Zn²⁺. scirp.org This chelation is often a critical factor in their antimicrobial and antitumor effects.
The formation of metal complexes can enhance the biological activity of the parent 8-hydroxyquinoline derivative. mdpi.com For example, copper complexes of 8-hydroxyquinoline hydrazone derivatives have demonstrated higher anticancer activity than the free ligands. frontiersin.org The metal complex can act as a carrier to transport the metal ion into the cell, where it can disrupt cellular homeostasis. nih.gov From a bioinorganic perspective, the sulfonic acid group in this compound would increase its water solubility, which is a desirable property for drug candidates. The amino group provides an additional coordination site, potentially leading to the formation of novel metal complexes with unique therapeutic properties. The study of how these complexes interact with biological systems is a key area of research for developing new metallodrugs.
Below is an interactive data table summarizing the biological activities of some 8-hydroxyquinoline derivatives based on the findings discussed.
| Compound Class | Biological Activity | Target Organisms/Cells | Potential Mechanism of Action |
| 8-Hydroxyquinoline-5-sulfonamides | Antifungal | Candida spp., Dermatophytes | Acts on the cell wall nih.gov |
| 8-Hydroxyquinoline-5-sulfonic acid | Antibacterial, Antifungal, Antitumor | S. aureus, C. albicans, HeLa cells | Compromises cytoplasmic membrane integrity, Chelation of metal ions mdpi.comnih.gov |
| Halogenated 8-hydroxyquinoline-5-sulfonic acids | Antifungal | Various fungi | Non-chelating mechanisms, Intramolecular synergism fordham.edu |
| 5-Amino-8-hydroxyquinoline | Antibacterial, Antifungal, Anticancer | S. aureus, E. coli, C. albicans, HeLa, MCF-7 | High antiproliferative activity mdpi.com |
| 8-Hydroxyquinoline hydrazone copper(II) complexes | Anticancer | A-375 (melanoma), A-549 (lung) cancer cells | Induction of reactive oxygen species and DNA damage frontiersin.org |
Environmental Research Applications and Remediation Science
Role in Environmental Monitoring and Analytical Chemistry
The 8-hydroxyquinoline (B1678124) (oxine) framework, the parent structure of the compound , is a classic and versatile chelating agent and analytical reagent used for the determination of a wide array of metal ions. rroij.comnih.gov The introduction of the sulfonic acid group enhances the water solubility of the molecule and its metal complexes, while the amino group can further modify its electronic properties and chelation behavior.
Derivatives of 8-hydroxyquinoline are widely employed as fluorescent chemosensors for detecting environmentally significant metal ions. scispace.com For instance, 8-hydroxyquinoline itself has been used for the fluorometric detection of Aluminum (Al³⁺) in soil extracts. rroij.comscispace.com The sulfonic acid derivative, 8-hydroxyquinoline-5-sulfonic acid (HQS), is utilized as a complexing and ultraviolet detection reagent in metal ion chromatography. american.edu When added to the mobile phase, HQS complexes with metal ions, allowing for their separation and detection. american.edu The formation of both neutral and anionic metal-HQS complexes can, however, complicate the chromatography, leading to broad or multiple peaks depending on the mobile phase composition. american.edu
While direct studies specifying the use of 7-amino-8-hydroxyquinoline-5-sulfonic acid in environmental monitoring are not prevalent in the provided results, the known reactivity of its structural analogues provides a strong basis for its potential applications. The amino group's presence is expected to alter the fluorescence and absorption spectra of its metal complexes compared to HQS, potentially offering different selectivity or sensitivity for specific metal ions. Research on related compounds, such as 7-iodo-8-hydroxyquinoline-5-sulfonic acid (ferron), highlights how substitution on the quinoline (B57606) ring can create highly specific colorimetric reactions, in this case for iron (Fe³⁺). researchgate.net This suggests that the 7-amino derivative could be developed into a selective reagent for environmental analysis.
**7.2. Development of Materials for Environmental Remediation Technologies
The ability of this compound to bind strongly with metal ions is a key feature for its application in environmental remediation. By immobilizing the molecule onto solid supports, materials can be created that selectively capture and remove pollutants from water.
Ion exchange resins are widely used for water purification and the removal of heavy metals. scispace.comrdd.edu.iq These resins consist of a polymer matrix functionalized with active groups capable of exchanging their ions for contaminant ions in a solution. rdd.edu.iq Chelating ion exchangers, which contain functional groups that form coordinate bonds with metal ions, often show high selectivity. scispace.com
Resins functionalized with 8-hydroxyquinoline derivatives are noted for their strong affinity for various metal ions. scispace.com The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a stable chelate ring with the metal ion. While specific research on resins functionalized with this compound is limited in the search results, the principles are well-established. The sulfonic acid group (-SO₃H) on the molecule is a strongly acidic cation exchange site, while the 8-hydroxyquinoline moiety provides a chelating function. rdd.edu.iqmdpi.com This dual functionality could lead to a resin with both ion-exchange and chelation capabilities, potentially enhancing its capacity and selectivity for heavy metals like copper (Cu²⁺), lead (Pb²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). mdpi.com The performance of such resins is often evaluated by their sorption capacity and selectivity for different metals, as shown in the conceptual table below.
Conceptual Performance of a this compound Functionalized Resin
This table is illustrative, based on the performance of similar chelating resins described in the literature.
| Metal Ion | Typical pH Range for Sorption | Potential Sorption Capacity (mmol/g) | Selectivity Order |
| Copper (Cu²⁺) | 4.0 - 6.0 | High | 1 |
| Lead (Pb²⁺) | 4.5 - 7.0 | Moderate-High | 2 |
| Nickel (Ni²⁺) | 5.0 - 8.0 | Moderate | 4 |
| Zinc (Zn²⁺) | 5.0 - 8.0 | Moderate | 5 |
| Iron (Fe³⁺) | 3.0 - 5.0 | High | 3 |
Beyond traditional ion exchange resins, this compound can be immobilized onto various sorbent materials to create functionalized platforms for pollutant capture. These materials include silica (B1680970) gel, electrospun nanofibers, and biopolymers like chitosan (B1678972). nih.govnih.govmdpi.com
For example, a similar compound, 5-formyl-8-hydroxyquinoline, was anchored to silica gel to create a sorbent for the preconcentration and determination of seven heavy metal ions. nih.gov This modified silica gel demonstrated high sorption capacity and could be used to enrich trace metals from river water samples. nih.gov Another study successfully immobilized 5-amino-8-hydroxyquinoline onto electrospun fibers made of poly(vinyl alcohol) and carboxymethyl cellulose (B213188). mdpi.com These functionalized fibrous mats were effective in chelating Cu²⁺ and Fe³⁺ ions. mdpi.com
The general strategy involves covalently bonding the quinoline-based ligand to the surface of the sorbent. The resulting material combines the high surface area and physical stability of the support with the selective metal-binding capability of the functional group. The sulfonic acid group on this compound would enhance the hydrophilicity of such a sorbent, potentially improving its interaction with aqueous waste streams. The table below summarizes key findings from research on silica gel functionalized with a related 8-hydroxyquinoline derivative, indicating the potential performance of a sorbent based on the title compound. nih.gov
Performance of Silica Gel Functionalized with 5-Formyl-8-hydroxyquinoline nih.gov
| Parameter | Finding |
| Target Analytes | Cu(II), Pb(II), Ni(II), Fe(III), Cd(II), Zn(II), Co(II) |
| Sorption Capacity | Ranged from 92 to 448 µmol/g |
| Order of Sorption Capacity | Cu > Fe > Ni > Co > Zn > Pb > Cd |
| Effective pH Range | 3.0 - 8.0 (varied by metal) |
| Preconcentration Factor | 150 (for Cd) to 300 (for Cu, Fe) |
| Application | Enrichment of metal ions from river water samples |
Chelation Studies in Environmental Bioremediation Contexts
Chelation is a fundamental process in environmental chemistry and bioremediation. Chelating agents can mobilize toxic metals from contaminated soils and sediments, making them available for uptake by plants (phytoextraction) or microbes, or for extraction by other means. Conversely, they can be used to bind free metal ions, reducing their bioavailability and toxicity. nih.gov
The 8-hydroxyquinoline family of compounds are potent metal chelators, a property that is central to their biological and environmental activities. nih.govnih.gov The sulfonic acid derivative, 7-iodo-8-hydroxyquinoline-5-sulfonic acid (ferron), is a well-known analytical reagent used in studies of aluminum speciation in aqueous systems, which is critical for understanding aluminum's environmental chemistry and toxicity.
While direct applications of this compound in bioremediation are not detailed in the provided search results, its properties are highly relevant. The compound's ability to form stable complexes with a variety of metal ions could be harnessed in several ways. For example, it could be used as an extractant in soil washing technologies to remove heavy metals. The sulfonic acid group ensures water solubility, which is crucial for such applications. Furthermore, understanding the stability of its metal complexes is essential for predicting the fate and transport of metals in the presence of this ligand in the environment. The stability of these complexes often depends on pH, the specific metal ion, and the presence of competing ligands.
Future Research Trajectories and Emerging Directions
Integration with Advanced Materials Science for Multifunctional Systems
The incorporation of 8-hydroxyquinoline (B1678124) derivatives into advanced materials is a burgeoning field of research, with a focus on creating multifunctional systems with tailored properties. While specific research on the integration of 7-Amino-8-hydroxyquinoline-5-sulfonic acid is still emerging, studies on analogous compounds provide a strong foundation for future work.
Researchers have successfully fabricated novel fibrous materials by incorporating 8-hydroxyquinoline derivatives into polymer matrices such as poly(vinyl alcohol) (PVA) and chitosan (B1678972) (Ch). mdpi.comsemanticscholar.org For instance, electrospinning has been employed to create mats containing 8-hydroxyquinoline-5-sulfonic acid (SQ), a close structural relative of the title compound. mdpi.comsemanticscholar.org These composite materials have demonstrated significant antibacterial, antifungal, and even antitumor activities. mdpi.comsemanticscholar.org The presence of the ionizable sulfo group in SQ allows for ionic interactions with polymers like chitosan, enhancing the material's stability and properties. mdpi.com
Similarly, 5-amino-8-hydroxyquinoline (5A8Q) has been integrated into electrospun materials based on PVA and carboxymethyl cellulose (B213188) (CMC). mdpi.com These materials, and their metal complexes with Cu²⁺ and Fe³⁺, have shown promising antibacterial, antifungal, and anticancer properties, making them potential candidates for wound healing applications and local drug delivery systems. mdpi.com The covalent attachment of 5-amino-8-hydroxyquinoline to styrene-maleic anhydride (B1165640) copolymer mats has also been shown to impart antibacterial and antifungal activity. nih.gov
Future research will likely focus on integrating this compound into similar polymer scaffolds. The presence of both the amino and sulfonic acid groups could offer unique opportunities for covalent and ionic bonding within the polymer matrix, potentially leading to materials with enhanced stability and controlled release profiles. The inherent chelating ability of the 8-hydroxyquinoline core, combined with the biological activities often associated with this scaffold, suggests that such multifunctional materials could find applications in:
Biomedical Devices: As coatings for implants to prevent biofilm formation.
Wound Dressings: To provide both antimicrobial action and promote healing.
Drug Delivery Systems: For the targeted and sustained release of therapeutic agents. mdpi.com
The exploration of these avenues will require detailed studies on the interactions between this compound and various polymers, as well as comprehensive characterization of the resulting materials' physical, chemical, and biological properties.
Predictive Modeling and Data Science for Compound Design and Optimization
The use of computational tools is becoming increasingly vital in the design and optimization of novel compounds. Predictive modeling and data science offer powerful methods to evaluate the potential of molecules like this compound for specific applications before undertaking extensive and costly experimental synthesis and testing.
In silico methods are currently being used to predict the biodistribution parameters of new 8-hydroxyquinoline derivatives. mdpi.com By calculating properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, researchers can assess the druglikeness of a compound based on established frameworks like Lipinski's and Veber's rules. mdpi.com This type of analysis for this compound would provide valuable insights into its potential as a therapeutic agent.
Furthermore, computational studies, such as those employing Density Functional Theory (DFT), can be used to investigate the molecular structure, electronic properties, and spectroscopic characteristics of 8-hydroxyquinoline derivatives. scispace.com These calculations can help in understanding the compound's reactivity, stability, and potential interaction with biological targets. For instance, molecular modeling has been used to study the bonding properties of thiamine (B1217682) complexes with various metals, providing details on bond lengths, bond angles, and electronic parameters like HOMO and LUMO energies. researchgate.net Similar computational analyses of this compound and its metal complexes would be invaluable.
Future research in this area should focus on:
Virtual Screening: Utilizing computational libraries to screen for potential biological targets of this compound.
QSAR (Quantitative Structure-Activity Relationship) Studies: Developing models that correlate the structural features of a series of related 8-hydroxyquinoline derivatives with their observed biological activities. This can help in designing new analogues with improved potency and selectivity.
Molecular Docking: Simulating the interaction of this compound with the active sites of enzymes or receptors to predict its binding affinity and mode of action.
The data generated from these predictive models will be instrumental in guiding the synthesis of new, optimized derivatives of this compound for targeted applications.
Expanding Scope in Chemo- and Biosensor Engineering
The inherent chelating properties and potential for fluorescence make 8-hydroxyquinoline and its derivatives attractive candidates for the development of chemo- and biosensors. scispace.com These compounds can form stable and often colorful or fluorescent complexes with a wide range of metal ions. rroij.com
A notable example is the use of a cobalt(II)-8-hydroxyquinoline-5-sulfonic acid complex in a nanocatalytic platform for chemiluminescence. rsc.org This hybrid material, involving reduced graphene oxide, demonstrated potential for applications in bioassays and biosensors. rsc.org Another related compound, 7-iodo-8-hydroxyquinoline-5-sulfonic acid, also known as ferron, is utilized as an analytical reagent for the detection of metal ions like Fe(III). researchgate.net
The unique substitution pattern of this compound, with its amino and sulfonic acid groups, could lead to sensors with novel selectivity and sensitivity. The amino group can be further functionalized to attach the molecule to surfaces or to other biomolecules, while the sulfonic acid group enhances water solubility, which is often a desirable trait for biological sensing applications.
Future research directions in this domain include:
Fluorescent Probes: Investigating the fluorescence properties of this compound and its metal complexes for the detection of specific metal ions or other analytes in biological and environmental samples.
Electrochemical Sensors: Developing sensors based on the electrochemical properties of the compound, potentially by immobilizing it on electrode surfaces.
Colorimetric Sensors: Exploring the color changes upon complexation with different metal ions for simple and rapid visual detection.
The development of new sensors based on this compound could have a significant impact on fields such as environmental monitoring, clinical diagnostics, and industrial process control.
Elucidation of Structure-Activity Relationships for Targeted Applications
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry and drug discovery. For the 8-hydroxyquinoline scaffold, it is known that the type and position of substituents play a crucial role in determining the compound's properties.
Studies on various 8-hydroxyquinoline derivatives have revealed several key aspects of their structure-activity relationships (SAR):
Substitution at C5 and C7: The introduction of different groups at the 5 and 7 positions of the quinoline (B57606) ring can significantly influence biological activity. For example, 7-chloro and 7-bromo-5-sulfonic acid derivatives of 8-quinolinol have shown notable fungal inhibition. scispace.com The synthesis of novel 5-amino-7-bromoquinolin-8-yl sulfonates has been explored for their antibacterial properties. nih.gov
Role of the Hydroxyl and Nitrogen Groups: The chelating ability of the 8-hydroxyl group and the ring nitrogen is often linked to the biological activity of these compounds. mdpi.commdpi.com
Influence of Lipophilicity: The lipophilicity of the molecule, which can be modified by adding or removing certain functional groups, can affect its ability to cross cell membranes and reach its target.
For this compound, a systematic SAR study would involve the synthesis and evaluation of a series of analogues. This could include:
Modification of the Amino Group: Converting the amino group to amides, sulfonamides, or other derivatives to probe the effect on activity. The synthesis of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives from the corresponding sulfonic acid has been reported, providing a template for such modifications. researchgate.net
Variation of the Sulfonic Acid Group: Esterification or conversion to sulfonamides to alter the charge and polarity of this part of the molecule.
Introduction of Additional Substituents: Adding other groups to the quinoline ring to explore their impact on the compound's properties.
A detailed understanding of the SAR for this specific scaffold will be critical for the rational design of new compounds with enhanced activity and selectivity for applications ranging from antimicrobial and anticancer agents to specialized chemical sensors.
Q & A
Q. Basic
- pH control : Maintain solutions at pH < 3 to prevent sulfonic acid deprotonation and precipitation .
- Antioxidants : Add 0.1% ascorbic acid to mitigate quinoline ring oxidation .
- Storage : Use amber vials at 4°C; monitor degradation via UV-Vis at 270 nm (quinoline π→π* transition) .
Key Considerations
- Contradiction management : Cross-validate experimental parameters (pH, ionic strength) when comparing data from divergent sources .
- Advanced applications : Prioritize copolymer resin studies () for environmental or analytical chemistry contexts.
- Unreliable sources : Exclude data from non-peer-reviewed platforms (e.g., Cheméo in ) due to inconsistent validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
